molecular formula C9H9N3O B1423612 5-Methoxyquinazolin-4-amine CAS No. 885277-54-3

5-Methoxyquinazolin-4-amine

Cat. No. B1423612
CAS RN: 885277-54-3
M. Wt: 175.19 g/mol
InChI Key: SHAGSAZEDSAORZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methoxyquinazolin-4-amine and its derivatives has been a subject of research. For instance, a study has reported the design and synthesis of a series of novel quinazolin-4-amine derivatives. These derivatives act as selective Aurora A kinase inhibitors by exploiting the structural differences between Aurora A and B .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinazolin-4-amine is represented by the formula C9H9N3O . The compound is part of the quinazoline family, which is known for its wide spectrum of biological properties .

Scientific Research Applications

EZH2 Inhibitors

5-Methoxyquinazolin-4-amine derivatives have been found to be effective inhibitors of Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes . Over-activation or over-expression of EZH2 has been linked to many types of cancer, making it a promising intervention target for cancer therapy .

Anticancer Activity

The anticancer activity of 5-Methoxyquinazolin-4-amine derivatives is closely related to their ability to inhibit EZH2 . These compounds can decrease the global H3K27me3 level in cells and show good anti-viability activities against tumor cell lines .

Analgesic and Anti-Inflammatory Agents

Quinazoline derivatives, including 5-Methoxyquinazolin-4-amine, have been studied for their analgesic and anti-inflammatory properties . These compounds have shown potential in the development of new therapeutic agents for pain and inflammation .

Drug Design and Discovery

The structure-activity relationship of 5-Methoxyquinazolin-4-amine and its derivatives has been extensively studied in the field of drug design and discovery . Understanding the specific structural features of these compounds and their biological targets presents opportunities for the discovery of novel therapeutics .

Synthesis Methods

5-Methoxyquinazolin-4-amine and its derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, and Metal-catalyzed reactions . These synthesis methods are crucial for the production of these compounds for research and therapeutic applications .

Pesticides

Although not directly mentioned in the search results, quinazoline derivatives, including 5-Methoxyquinazolin-4-amine, have been explored for their potential applications in the field of pesticides . Their biological activity could make them effective in controlling pests .

Mechanism of Action

The mechanism of action of 4-aminoquinolines, a family to which 5-Methoxyquinazolin-4-amine belongs, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite. Various hypotheses have been advanced to explain the specificity of action on the parasite; the most recent one is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Future Directions

The future directions of research involving 5-Methoxyquinazolin-4-amine and similar compounds are promising. The emergence of kinase drug discovery, for instance, has led to the development of more potent and selective inhibitors . Furthermore, the challenge of drug resistance to kinase inhibitors is being met, and this area continues to be a focus for future research .

properties

IUPAC Name

5-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAGSAZEDSAORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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